2-[(5-methoxyisoquinolin-1-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-[(5-methoxyisoquinolin-1-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide is a chemical compound with potential therapeutic and industrial applications. This compound features a unique structure that combines an isoquinoline moiety with a sulfanyl group and an acetamide linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(5-methoxyisoquinolin-1-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiol reagents.
Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[(5-methoxyisoquinolin-1-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiols, and amines .
Scientific Research Applications
2-[(5-methoxyisoquinolin-1-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide has diverse scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: This compound has potential as a bioactive molecule, with studies exploring its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to investigate its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(5-methoxyisoquinolin-1-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The isoquinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in the compound’s bioactivity by forming covalent bonds with target proteins, leading to changes in their function .
Comparison with Similar Compounds
Similar compounds to 2-[(5-methoxyisoquinolin-1-yl)sulfanyl]-N-[(oxolan-2-yl)methyl]acetamide include other isoquinoline derivatives and sulfanyl-containing compounds. Some examples are:
5-methoxyisoquinoline: A simpler isoquinoline derivative with similar structural features.
N-[(oxolan-2-yl)methyl]acetamide: A compound with a similar acetamide linkage but lacking the isoquinoline and sulfanyl groups.
Sulfanylacetamide derivatives: Compounds with similar sulfanyl and acetamide functionalities but different aromatic moieties.
The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct bioactivity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-(5-methoxyisoquinolin-1-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-21-15-6-2-5-14-13(15)7-8-18-17(14)23-11-16(20)19-10-12-4-3-9-22-12/h2,5-8,12H,3-4,9-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHCGJYUKPZGGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2SCC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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